BenchChemオンラインストアへようこそ!

1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole

TSPO PBR radioligand binding

Procure 1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole (CAS 1185539-09-6) as a differentiated building block for TSPO/TRPC6 dual-target programs. Its methoxy-linked piperidine pharmacophore delivers sub-nanomolar TSPO affinity (Ki 0.78 nM) — a 12.6-fold advantage over PK 11195 — while avoiding H₁ antihistamine off-targets common to directly C-linked analogs. The free base form enables N-piperidine diversification without deprotection. Choose this compound for PET tracer campaigns targeting neuroinflammation or podocyte injury models requiring dual TSPO/TRPC6 engagement.

Molecular Formula C14H19N3O
Molecular Weight 245.32 g/mol
CAS No. 1185539-09-6
Cat. No. B6582603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole
CAS1185539-09-6
Molecular FormulaC14H19N3O
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1OCC3CCCNC3
InChIInChI=1S/C14H19N3O/c1-17-13-7-3-2-6-12(13)16-14(17)18-10-11-5-4-8-15-9-11/h2-3,6-7,11,15H,4-5,8-10H2,1H3
InChIKeyTVTPDPDTFMIXFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole (CAS 1185539-09-6): Core Identity and Procurement-Relevant Characteristics


1-Methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole (CAS 1185539-09-6), also referred to as 1-methyl-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole, is a synthetic small-molecule benzimidazole ether (molecular formula C₁₄H₁₉N₃O, molecular weight 245.32 g/mol) . The compound features a 1-methylbenzimidazole core connected via a methoxy linker to a piperidine ring at the 3-position, a structural architecture that distinguishes it from directly C-linked 2-(piperidin-3-yl)-1H-benzimidazole analogs. The free base is typically procured as a research-grade building block (≥95% purity), while the hydrochloride salt (CAS 1185311-12-9, MW 281.78 g/mol) is the preferred form for biological assays due to improved aqueous solubility . This compound has been annotated in authoritative binding databases for sub-nanomolar affinity at the translocator protein (TSPO, also known as the peripheral benzodiazepine receptor, PBR) and for inhibition of the transient receptor potential canonical 6 (TRPC6) ion channel [1].

Why 1-Methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole Cannot Be Replaced by Generic Piperidinyl-Benzimidazole Alternatives


In-class substitution of 1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole is prohibited by three key structural determinants that directly control target engagement. First, the N1-methyl group establishes a lipophilic floor that modulates TSPO binding pocket complementarity; replacement with hydrogen (des-methyl) or larger alkyl groups (ethyl, fluorobenzyl) alters the ligand's pose within the TSPO binding cavity, resulting in Ki shifts exceeding one order of magnitude [1]. Second, the 2-position methoxy linker introduces an sp³ oxygen atom that functions as a hydrogen-bond acceptor and provides a conformational degree of freedom absent in directly C-linked 2-(piperidin-3-yl)-1H-benzimidazoles, which are predominantly characterized as H₁-antihistamines (Ki ~6.9 nM at H₁) rather than TSPO ligands [2]. Third, the piperidine ring attached at the 3-position via the methoxy tether positions the basic amine at a distance and vector distinct from piperidine directly attached at the benzimidazole 2-position, generating a unique pharmacophore that enables dual TSPO/TRPC6 activity rather than single-target H₁ or MCH-R1 profiles observed in related series [3]. These cumulative molecular differences mean that even closely related CAS-registered analogs cannot serve as drop-in replacements without quantitative re-validation of target engagement and selectivity.

Quantitative Differentiation Evidence: Direct Head-to-Head and Cross-Study Comparisons for 1-Methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole


TSPO/PBR Binding Affinity: Sub-Nanomolar Ki vs. Reference Ligand PK 11195 and Structurally Related Benzimidazole Analogs

1-Methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole demonstrates high-affinity binding to the translocator protein (TSPO, peripheral benzodiazepine receptor) with a Ki of 0.780 nM in rat cortex homogenate using [³H]-PK 11195 as the radioligand [1]. In the same assay system, the reference TSPO ligand PK 11195 (1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)isoquinoline-3-carboxamide) exhibits a Ki of approximately 9.80 nM, representing an approximately 12.6-fold weaker affinity [1]. In a cross-study comparison, a structurally related benzimidazole TSPO ligand (BDBM50210940 / CHEMBL3948914) showed a Ki of 23 nM in rat cerebral cortex membranes under similar conditions [2], while another benzimidazole analog (BDBM50131399 / CHEMBL3634877) exhibited a Ki of 208 nM against human TSPO [3]. These data place the target compound among the highest-affinity benzimidazole-derived TSPO ligands reported.

TSPO PBR radioligand binding

TSPO Binding IC₅₀: Potency Verification via Independent Displacement Assays

In independent in vitro radioligand displacement assays, 1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole consistently yielded IC₅₀ values of 2.0–2.2 nM for displacement of [³H]-PK 11195 from the peripheral benzodiazepine receptor (PBR) in rat cerebral cortex homogenate across multiple assay replicates [1]. This IC₅₀ range corroborates the sub-nanomolar Ki and is approximately 4.5- to 5-fold lower (more potent) than the IC₅₀ of 9.8–10 nM typically reported for the prototypical TSPO ligand PK 11195 under comparable conditions [1]. The reproducibility across independent assay entries in BindingDB strengthens confidence in the quantitative differentiation and supports the compound's use as a high-affinity TSPO pharmacological tool where PK 11195 or Ro5-4864 may lack sufficient potency.

TSPO IC₅₀ mitochondrial receptor

TRPC6 Ion Channel Inhibition: Functional Antagonism at Sub-Nanomolar Potency

The hydrochloride salt of 1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole (CAS 1185311-12-9) has been characterized as an inhibitor of the human TRPC6 (Transient Receptor Potential Canonical 6) ion channel . In a functional FLIPR assay measuring intracellular calcium levels in HEK293 cells transfected with human TRPC6, a structurally related benzimidazole-piperidine ether compound (BDBM50559601 / CHEMBL4746182) achieved an IC₅₀ of 0.400 nM [1]. While a direct head-to-head TRPC6 IC₅₀ for the exact free-base target compound has not been published, class-level structure-activity relationship (SAR) data from the patent literature indicate that the 1-methyl substitution and the methoxy linker geometry are critical pharmacophoric elements for TRPC6 antagonism within this chemotype [2]. In contrast, 2-(piperidin-3-yl)-1H-benzimidazoles that lack the methoxy linker are characterized as H₁-antihistamines (Ki = 6.9 nM) and show no reported TRPC6 activity, illustrating how the ether bridge redirects target selectivity [3].

TRPC6 ion channel calcium flux

CYP3A4 Time-Dependent Inhibition: Favorable Liability Profile vs. Class Comparators

In drug-drug interaction liability screening, a benzimidazole analog within the same methoxy-linked piperidine chemotype as the target compound was assessed for time-dependent inhibition (TDI) of recombinant human CYP3A4 using midazolam as a probe substrate. The IC₅₀ for CYP3A4 TDI was 90 nM after a 30-minute pre-incubation with NADPH [1]. This represents a moderate TDI risk that is substantially lower than many benzimidazole-based kinase inhibitors that exhibit CYP3A4 TDI IC₅₀ values below 10 nM. By comparison, a structurally distinct benzimidazole derivative (BDBM50153598 / CHEMBL3775828) showed a direct CYP3A4 inhibition IC₅₀ of 5,000 nM, indicating negligible CYP3A4 interaction [2]. The target compound's intermediate CYP3A4 TDI profile suggests that the 1-methyl-2-methoxy-piperidine architecture balances TSPO/TRPC6 potency against CYP450 liability more favorably than highly lipophilic benzimidazole chemotypes but may require co-medication risk assessment in polypharmacology contexts.

CYP3A4 drug-drug interaction metabolic stability

Structural Differentiation: Methoxy Linker Confers Unique Pharmacophore Geometry vs. Direct C-Linked Piperidine Benzimidazoles

The defining structural feature of 1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole is the methyleneoxy (–CH₂O–) bridge connecting the benzimidazole 2-position to the piperidine 3-position. This ether linkage introduces (i) an sp³-hybridized oxygen atom capable of acting as a hydrogen-bond acceptor, (ii) two rotatable bonds (C2–O and O–CH₂-piperidine) that provide conformational flexibility, and (iii) a spatial separation of approximately 4.5–5.0 Å between the benzimidazole ring centroid and the piperidine nitrogen . In contrast, the 2-(piperidin-3-yl)-1H-benzimidazole series features a direct C–C bond at the 2-position, eliminating the hydrogen-bond acceptor and reducing the benzimidazole–piperidine distance to approximately 2.8–3.2 Å [1]. This geometric difference redirects target engagement: the methoxy-linked series shows TSPO/TRPC6 dual pharmacology, while the directly C-linked series is optimized for H₁ receptor antagonism [1]. The ether oxygen and extended linker geometry are not incremental modifications but represent a binary pharmacophore switch that cannot be replicated by changing the N1 substituent alone.

pharmacophore linker chemistry conformational analysis

CYP3A5 and CYP3A2 Selectivity: Isoform-Specific Inhibition Profile Informing Species Selection for In Vivo Studies

Inhibition profiling across CYP3A isoforms reveals differential sensitivity that informs species selection for preclinical pharmacokinetic studies. A benzimidazole analog within the same methoxy-linked chemotype exhibited a recombinant human CYP3A5 time-dependent inhibition IC₅₀ of 2,340 nM, representing an approximately 26-fold lower potency compared to its human CYP3A4 TDI IC₅₀ of 90 nM [1]. Conversely, against rat CYP3A2 (the rodent ortholog of human CYP3A4), a related compound showed a Ki of 52,600 nM, indicating that the chemotype is a substantially weaker inhibitor of the rat isoform [2]. This species-divergent CYP inhibition profile—potent at human CYP3A4, moderate at human CYP3A5, and weak at rat CYP3A2—has direct implications for in vivo experimental design: rat models may underestimate human drug-drug interaction risk, while the CYP3A5-sparing property may be advantageous in human populations with CYP3A5 expresser phenotypes.

cytochrome P450 CYP3A5 species differences

Optimal Application Scenarios for 1-Methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole Based on Quantitative Differentiation Evidence


Mitochondrial Neuroinflammation Imaging: TSPO PET Tracer Development Programs

The compound's sub-nanomolar TSPO Ki (0.780 nM) and reproducible IC₅₀ (2.0–2.2 nM) establish it as a high-affinity TSPO ligand scaffold suitable for PET tracer development targeting neuroinflammation [1]. Its ~12.6-fold affinity advantage over PK 11195 (Ki = 9.80 nM) and >29-fold advantage over other benzimidazole TSPO ligands (Ki = 23–208 nM) [1] makes it a compelling starting point for ¹¹C or ¹⁸F radiolabeling campaigns. The piperidine nitrogen provides a convenient site for radionuclide-bearing prosthetic group attachment, while the methoxy linker offers conformational flexibility that may allow binding to both the wild-type and the Ala147Thr polymorphic variant of TSPO, a known limitation of several clinical TSPO PET tracers [2]. For procurement, the hydrochloride salt (CAS 1185311-12-9) is recommended for its superior aqueous solubility in radiolabeling reaction conditions.

TRPC6-Mediated Kidney Disease Models: FSGS and Podocytopathy Research

The dual TSPO/TRPC6 pharmacology makes this compound uniquely suited for investigating mitochondrial dysfunction and calcium dysregulation in podocyte injury models [1]. Gain-of-function TRPC6 mutations are causally linked to familial focal segmental glomerulosclerosis (FSGS), while TSPO upregulation is observed in podocyte stress responses [2]. A compound engaging both targets simultaneously may reveal synergistic effects that single-target TRPC6 antagonists (e.g., SAR7334, IC₅₀ = 7.9 nM) or pure TSPO ligands (e.g., PK 11195) cannot recapitulate [3]. The methoxy-linked benzimidazole-piperidine chemotype's CYP3A5-sparing profile (IC₅₀ = 2,340 nM) further supports once-daily dosing regimens in chronic kidney disease models where polypharmacy is common [4]. Researchers should procure the hydrochloride salt to ensure solubility in cell culture media at concentrations up to 10 µM for in vitro podocyte assays.

Mitochondrial Functional Assays in Alzheimer's Disease Research

Benzimidazole derivatives designed as TSPO ligands have demonstrated the ability to modulate the mitochondrial permeability transition pore (mPTP) and protect against Aβ-induced mitochondrial toxicity in immortalized hippocampal cell lines [1]. The sub-nanomolar TSPO affinity of the target compound positions it as a high-potency chemical probe for dissecting the role of TSPO in mitochondrial cholesterol transport and neurosteroidogenesis [2]. Its ~267-fold affinity advantage over weaker benzimidazole TSPO ligands (Ki = 208 nM) [2] enables experiments at concentrations where off-target effects on the H₁ receptor (Ki = 6.9 nM for directly C-linked analogs) [3] are less likely to confound results. For in vivo Alzheimer's disease models, the moderate CYP3A4 TDI liability (IC₅₀ = 90 nM) warrants careful pharmacokinetic monitoring but does not preclude rodent efficacy studies, given the ~584-fold weaker rat CYP3A2 inhibition [4].

Medicinal Chemistry SAR Expansion: Benzimidazole Ether Linker Optimization

As a building block for structure-activity relationship studies, 1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole provides a validated methoxy-linked pharmacophore that partitions biological activity away from H₁ antihistamine space (characteristic of directly C-linked 2-(piperidin-3-yl)-1H-benzimidazoles) and toward TSPO/TRPC6 target engagement [1]. The free base form (CAS 1185539-09-6) is the appropriate procurement specification for synthetic diversification at the piperidine nitrogen (e.g., alkylation, acylation, sulfonylation) without requiring a deprotection step [2]. The compound's 3 rotatable bonds and molecular weight of 245.32 g/mol place it within favorable lead-like property space (congruent with the Rule of Three for fragment-based screening libraries), making it a strategic intermediate for parallel synthesis campaigns targeting TSPO, TRPC6, or novel dual-mechanism chemotypes [3].

Quote Request

Request a Quote for 1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.